[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
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Overview
Description
[®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a complex organic compound that features a piperidine ring substituted with a benzyl-cyclopropyl-amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Coupling of the Cyclopropyl-amino and Piperidine Rings: The cyclopropyl-amino group can be coupled with the piperidine ring through a reductive amination reaction.
Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced via an esterification reaction, where an alcohol reacts with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of [®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base, amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or amino derivatives.
Scientific Research Applications
[®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[®-3-(Cyclopropyl-amino)-piperidin-1-yl]-acetic acid: Lacks the benzyl group, which may result in different biological activities and properties.
[®-3-(Benzyl-amino)-piperidin-1-yl]-acetic acid: Lacks the cyclopropyl group, which may affect its stability and reactivity.
[®-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid: Contains a pyrrolidine ring instead of a piperidine ring, which may influence its binding affinity and selectivity.
Uniqueness
[®-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(3R)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21)13-18-10-4-7-16(12-18)19(15-8-9-15)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZVJWSRGVLYRN-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)N(CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC(=O)O)N(CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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